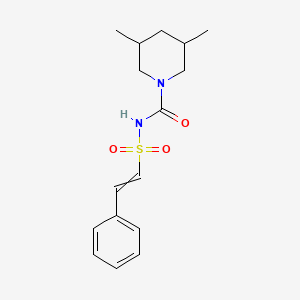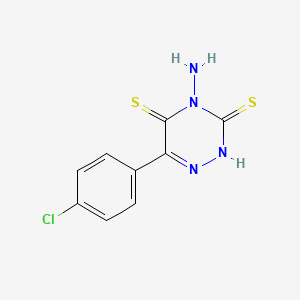![molecular formula C9H12Cl2O B14592596 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one CAS No. 61286-76-8](/img/structure/B14592596.png)
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dichloro-2,2-dimethylbicyclo[320]heptan-6-one is a bicyclic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one typically involves the chlorination of bicyclo[3.2.0]hept-2-en-6-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this synthesis include chlorine gas and suitable solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile.
Scientific Research Applications
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The chlorine atoms and bicyclic structure allow it to form stable complexes with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Lacks chlorine atoms, leading to different reactivity and applications.
Bicyclo[3.2.0]hept-2-en-6-one: A simpler structure without methyl or chlorine substitutions.
Uniqueness
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where these properties are advantageous .
Properties
CAS No. |
61286-76-8 |
|---|---|
Molecular Formula |
C9H12Cl2O |
Molecular Weight |
207.09 g/mol |
IUPAC Name |
7,7-dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C9H12Cl2O/c1-8(2)4-3-5-6(8)9(10,11)7(5)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
YLZIXTUHYFLLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C1C(C2=O)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


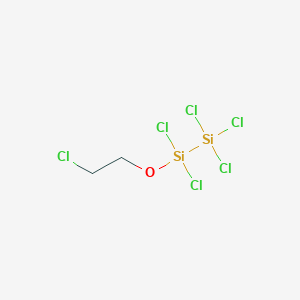
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
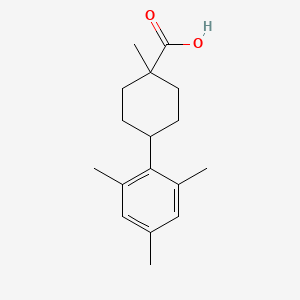

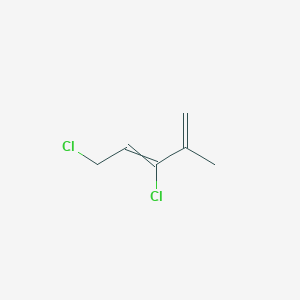

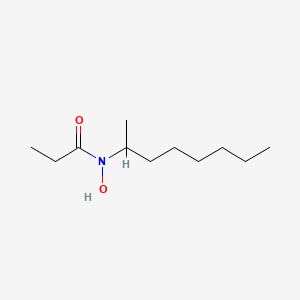
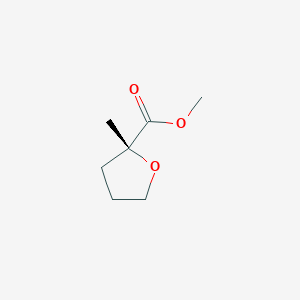
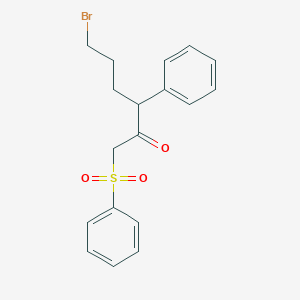

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
